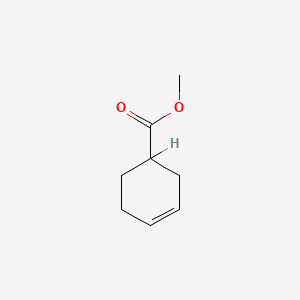

methyl cyclohex-3-ene-1-carboxylate

Description

Significance of Methyl Cyclohex-3-ene-1-carboxylate as a Synthetic Intermediate

The primary importance of this compound lies in its role as a synthetic intermediate. ontosight.ai Organic chemists utilize it as a starting material or a key precursor in multi-step synthetic sequences aimed at producing valuable target molecules, particularly in the pharmaceutical and agrochemical industries. ontosight.aiontosight.ai

The strategic placement of its functional groups makes it a valuable chiral precursor. For instance, the compound can undergo enantioselective hydrolysis, a reaction often facilitated by enzymes, to produce optically pure compounds. One notable application is in the synthesis of (S)-3-cyclohexene-1-carboxylic acid, a chiral building block essential for the preparation of the anticoagulant drug Edoxaban.

Furthermore, this compound serves as a key intermediate in the synthesis of other important cyclic structures. Through a sequence involving oxidative ring-opening followed by a Dieckmann condensation, it can be converted into (±)-methylcyclopentanone-3-carboxylate. psu.edu This cyclopentanone (B42830) derivative is a crucial precursor for the antitumor drug Sarkomycin, an antibiotic that has shown inhibitory effects against several human tumors. psu.edu Its role as an intermediate extends to the production of various fine chemicals, polymers, and resins.

Historical Context of Cyclohexene (B86901) Derivative Synthesis

The synthesis of cyclohexene derivatives is a cornerstone of organic chemistry, with a rich history centered on the formation of six-membered rings. The most fundamental and widely applied method for preparing the core structure of this compound is the Diels-Alder reaction. mdpi.comrsc.org This Nobel Prize-winning reaction, a [4+2] cycloaddition, unites a conjugated diene with a dienophile to generate a cyclohexene ring. rsc.org In the case of this compound, the reaction occurs between 1,3-butadiene (B125203) (the diene) and methyl acrylate (B77674) (the dienophile). nist.govmdpi.comchegg.com

Historically, the Diels-Alder reaction has been celebrated for its efficiency and stereospecificity, providing reliable access to functionalized cyclic systems. mdpi.com Early studies focused on understanding the fundamental principles of this transformation. Over time, research has evolved to control the reaction's selectivity, including the relative orientation of the substituents in the product (endo/exo selectivity). rsc.org

While the Diels-Alder reaction is paramount, other classical methods for forming cyclohexene structures have also been historically important. These include the dehydration of cyclohexanol (B46403) and its derivatives, typically using strong acids like sulfuric or phosphoric acid, to introduce a double bond into a cyclohexane (B81311) ring. youtube.com The development of these foundational reactions provided chemists with a robust toolkit for accessing the cyclohexene motif, paving the way for the synthesis of countless natural products and synthetic compounds. organic-chemistry.orgrsc.org

Scope and Research Focus within Modern Organic Chemistry

In modern organic chemistry, research involving this compound and related structures continues to thrive, driven by the demand for more efficient, selective, and sustainable synthetic methods. A major area of focus is catalysis. Scientists extensively investigate the use of Lewis acids, such as BF₃ and AlCl₃, to catalyze the Diels-Alder reaction between butadiene and methyl acrylate. mdpi.comresearchgate.net These catalysts can accelerate the reaction and influence its stereochemical outcome. researchgate.net

Beyond traditional Lewis acids, the field of organocatalysis has emerged as a powerful tool. Chiral catalysts are designed to achieve high enantioselectivity, producing specific stereoisomers of cyclohexene derivatives, which is critical for the synthesis of modern pharmaceuticals.

Detailed mechanistic studies are another key research focus. Advanced computational and analytical techniques, such as Unified Reaction Valley Approach (URVA) and Local Mode Analysis, are employed to investigate the intricate details of the Diels-Alder reaction mechanism at a molecular level. mdpi.com This includes studying the transition state structures and the influence of solvents, like water, on the reaction pathway. mdpi.comresearchgate.net

The compound and its derivatives are also central to the synthesis of complex natural products and bioactive molecules. acs.org Researchers are continually exploring new ways to use these cyclohexene building blocks in domino reactions and other elegant synthetic strategies to construct intricate molecular frameworks efficiently. organic-chemistry.org This ongoing research highlights the enduring importance of cyclohexene derivatives as versatile tools in the ever-evolving field of organic synthesis. acs.org

Research Data and Compound Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | This compound | nist.gov |

| Synonyms | Methyl 1,2,3,6-tetrahydrobenzoate, 1,3-Butadiene-methyl acrylate adduct | nist.gov |

| Molecular Formula | C₈H₁₂O₂ | nist.govsigmaaldrich.com |

| Molecular Weight | 140.18 g/mol | sigmaaldrich.com |

| CAS Number | 6493-77-2 | nist.gov |

| Appearance | Colorless to light yellow liquid/solid | ontosight.aisigmaaldrich.comtcichemicals.com |

| Boiling Point | 230-233°C | ontosight.ai |

Table 2: Selected Research Findings on this compound

| Research Area | Finding | Key Application / Significance | Reference(s) |

|---|---|---|---|

| Diels-Alder Synthesis | Synthesized via [4+2] cycloaddition of 1,3-butadiene and methyl acrylate. | Fundamental and efficient route to the cyclohexene core structure. | nist.govmdpi.com |

| Catalysis | Lewis acids (e.g., BF₃) and organocatalysts are used to control reaction rate and selectivity. | Enables asymmetric synthesis and improved reaction efficiency. | mdpi.comrsc.orgresearchgate.net |

| Pharmaceutical Precursor | Serves as an intermediate for the synthesis of (S)-3-cyclohexene-1-carboxylic acid. | This chiral acid is a key building block for the drug Edoxaban. |

| Natural Product Synthesis | Used as a precursor to (±)-methylcyclopentanone-3-carboxylate via ring transformation. | This product is an important intermediate for the antitumor agent Sarkomycin. | psu.edu |

Structure

3D Structure

Properties

IUPAC Name |

methyl cyclohex-3-ene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-10-8(9)7-5-3-2-4-6-7/h2-3,7H,4-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPUNVLFESXFVFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC=CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30884315 | |

| Record name | 3-Cyclohexene-1-carboxylic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6493-77-2 | |

| Record name | 3-Cyclohexene-1-carboxylic acid, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6493-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyclohexene-1-carboxylic acid, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006493772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6493-77-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93912 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Cyclohexene-1-carboxylic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Cyclohexene-1-carboxylic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl cyclohex-3-enecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.706 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl Cyclohex 3 Ene 1 Carboxylate

Established Direct Esterification Routes

The most straightforward method for the synthesis of methyl cyclohex-3-ene-1-carboxylate is through the direct esterification of 3-cyclohexene-1-carboxylic acid.

Acid-Catalyzed Esterification of 3-Cyclohexene-1-carboxylic Acid

The Fischer-Speier esterification, a classic method, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com In this case, 3-cyclohexene-1-carboxylic acid is reacted with methanol (B129727). The reaction is an equilibrium process, and to favor the formation of the ester, methanol is often used in large excess, serving as both the reactant and the solvent. masterorganicchemistry.com

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. masterorganicchemistry.commasterorganicchemistry.com This crucial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the methanol. The subsequent steps involve the addition of methanol to the carbonyl carbon, proton transfer, and the elimination of a water molecule to form the final ester product. masterorganicchemistry.commasterorganicchemistry.com

Optimization of Reaction Conditions and Catalyst Selection

To maximize the yield of this compound, several reaction conditions can be optimized. The choice of acid catalyst is critical. Strong acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are commonly employed to effectively protonate the carboxylic acid. masterorganicchemistry.com

The reaction is typically conducted under reflux conditions to drive the equilibrium towards the product side by removing water as it is formed. The temperature and reaction time are also important parameters to control. For instance, heating the reaction mixture to reflux for several hours is a common practice to ensure high conversion. google.com A study demonstrated that using a 10-fold excess of alcohol can significantly increase the ester yield to 97%. masterorganicchemistry.com

Table 1: Catalyst and Condition Optimization for Esterification

| Catalyst | Solvent | Temperature | Reaction Time | Yield | Reference |

| H₂SO₄ | Methanol | Reflux | Several hours | High | |

| p-Toluenesulfonic acid | Methanol | Reflux | Not specified | Not specified | |

| 5 N HCl | Methanol | Reflux | 6 hours | Not specified | google.com |

Advanced Cycloaddition Strategies

An alternative and powerful approach to constructing the cyclohexene (B86901) ring of this compound is through cycloaddition reactions, most notably the Diels-Alder reaction. chegg.comwikipedia.org This method offers a high degree of control over the stereochemistry of the final product. libretexts.org

Diels-Alder Reactions for Cyclohexene Ring Construction

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgresearchgate.net In the context of synthesizing this compound, a suitable diene, such as 1,3-butadiene (B125203), reacts with a dienophile, which is an acrylic acid derivative. chegg.com The reaction is thermally allowed and proceeds in a concerted fashion, meaning all bond-forming and bond-breaking events occur in a single step. wikipedia.orglibretexts.org

The versatility of the Diels-Alder reaction allows for the introduction of various substituents onto the cyclohexene ring by choosing appropriately substituted dienes and dienophiles. nih.govresearchgate.net

Regioselectivity and Stereoselectivity in Diels-Alder Processes

When unsymmetrical dienes and dienophiles are used, the regioselectivity of the Diels-Alder reaction becomes a key consideration, determining which constitutional isomer is formed. masterorganicchemistry.com The "ortho-para" rule generally predicts the major product, where the most nucleophilic carbon of the diene aligns with the most electrophilic carbon of the dienophile. wikipedia.orgmasterorganicchemistry.com

The stereoselectivity of the Diels-Alder reaction is another of its powerful features. The stereochemistry of the dienophile is retained in the product; a cis-dienophile will yield a cis-substituted cyclohexene, and a trans-dienophile will result in a trans-substituted product. libretexts.orgyoutube.com Furthermore, the "endo rule" often governs the stereochemical outcome when cyclic products are formed, with the substituents of the dienophile preferentially occupying the endo position in the transition state. libretexts.org

Influence of Dienophile and Diene Substituents

The rate and feasibility of the Diels-Alder reaction are significantly influenced by the electronic nature of the substituents on both the diene and the dienophile. masterorganicchemistry.comijcrcps.com A "normal demand" Diels-Alder reaction is facilitated by electron-donating groups (EDGs) on the diene and electron-withdrawing groups (EWGs) on the dienophile. libretexts.orgijcrcps.com This combination narrows the HOMO-LUMO energy gap between the diene and dienophile, accelerating the reaction. ijcrcps.com Common EWGs on the dienophile that enhance reactivity include esters, ketones, aldehydes, and nitriles. masterorganicchemistry.com

Conversely, an "inverse-electron-demand" Diels-Alder reaction is promoted by EWGs on the diene and EDGs on the dienophile. ijcrcps.com The strategic placement of these substituents not only affects the reaction rate but can also be used to control the regioselectivity of the cycloaddition. masterorganicchemistry.comnih.gov For example, a diene with an EDG at the C1 position will have its highest HOMO coefficient at C4, influencing the orientation of the dienophile during the reaction. wikipedia.org

Table 2: Influence of Substituents on Diels-Alder Reactivity

| Diene Substituent | Dienophile Substituent | Reaction Type | Reactivity | Reference |

| Electron-Donating (e.g., -CH₃, -OCH₃) | Electron-Withdrawing (e.g., -CO₂CH₃, -CHO) | Normal Demand | Increased | libretexts.orgmasterorganicchemistry.comijcrcps.com |

| Electron-Withdrawing (e.g., -NO₂) | Electron-Donating (e.g., -NH₂) | Inverse Demand | Increased | ijcrcps.com |

Lewis Acid Catalysis in Cycloaddition

The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, can be significantly influenced by the presence of a Lewis acid. In the context of synthesizing this compound, which can be formed through the cycloaddition of a diene and a dienophile like methyl acrylate (B77674), Lewis acids play a crucial role in accelerating the reaction. nih.govchegg.com

Quantum chemical studies on the Lewis acid-catalyzed Diels-Alder reaction between isoprene (B109036) and methyl acrylate have shown that the presence of a Lewis acid, such as aluminum trichloride (B1173362) (AlCl₃), decreases the activation energy of the reaction. nih.govnih.gov This acceleration is not primarily due to the enhancement of the donor-acceptor interaction between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile, as traditionally believed. Instead, the Lewis acid reduces the Pauli repulsion between the π-electron systems of the reactants. nih.gov By binding to the carbonyl oxygen of the methyl acrylate, the Lewis acid polarizes the dienophile's π-system, diminishing the repulsive forces and thereby lowering the activation barrier. nih.gov

The catalytic effect of various Lewis acids has been computationally investigated, revealing a trend in decreasing activation energies as the strength of the Lewis acid increases. nih.gov This suggests that a judicious choice of Lewis acid can optimize the reaction rate for the synthesis of cyclohexene derivatives.

Table 1: Effect of Lewis Acid Catalysts on Diels-Alder Reaction Activation Energy

| Lewis Acid | Activation Energy (kcal/mol) |

|---|---|

| None (Uncatalyzed) | 20.3 |

| I₂ | 18.5 |

| SnCl₄ | 16.8 |

| TiCl₄ | 16.2 |

| ZnCl₂ | 15.7 |

| BF₃ | 14.3 |

| AlCl₃ | 12.9 |

Data derived from quantum chemical calculations on the reaction between isoprene and methyl acrylate. nih.gov

Organometallic Approaches to Cyclohexene Formation

Organometallic reagents, particularly those of magnesium and lithium, are powerful tools in organic synthesis for forming new carbon-carbon bonds.

Utilizing Organomagnesium and Organolithium Reagents

Organomagnesium (Grignard) and organolithium reagents are highly effective for additions to carbonyl groups. libretexts.org While their direct application to form the cyclohexene ring of this compound is less common, they are instrumental in the synthesis of precursors and analogous structures. For instance, the addition of an organolithium reagent to a carboxylic acid can produce a ketone after an acidic workup. masterorganicchemistry.com This ketone could then be a precursor in a subsequent cyclization reaction.

The reactivity of these organometallic compounds differs. Organolithium reagents are generally more reactive than Grignard reagents and are less prone to side reactions like reduction when the Grignard reagent possesses a β-hydrogen. libretexts.org

Functionalization of Cyclohex-2-en-1-ones

Cyclohex-2-en-1-ones are versatile starting materials for the synthesis of various cyclohexene derivatives. One approach involves the 1,2-addition of an organometallic reagent to the carbonyl group. For example, the reaction of cyclohexenone with an organolithium reagent, such as methyllithium, results in the formation of a tertiary alcohol after protonation. youtube.com While this specific reaction leads to 1-methyl-2-cyclohexen-1-ol, modification of the starting materials and reaction conditions can be envisioned to produce the target ester.

Furthermore, gold-catalyzed dehydrogenative aromatization of cyclohexenone derivatives with nucleophiles can lead to meta-disubstituted arenes. acs.org This highlights the potential of cyclohexenones as platforms for creating a variety of substituted cyclic systems, including precursors to this compound.

Novel Synthetic Pathways for this compound

Recent research has focused on developing innovative and efficient methods for synthesizing olefins and their derivatives.

Nickel-Catalyzed Retro-Hydroamidocarbonylation

A significant advancement in olefin synthesis is the nickel-catalyzed retro-hydroamidocarbonylation of aliphatic amides. This method allows for the conversion of stable aliphatic amides into alkenes through the cleavage of C-N and C-C bonds. nih.govnih.gov Specifically, this compound has been successfully synthesized with a 72% yield from methyl 4-((tert-butoxycarbonyl)(methyl)carbamoyl)cyclohexane-1-carboxylate using a nickel-catalyst system. nih.gov This transformation is notable for its good functional group compatibility and its ability to perform late-stage olefination on complex molecules. nih.govdocumentsdelivered.com

The reaction is typically carried out using a nickel catalyst, such as Ni(COD)₂, in the presence of an N-heterocyclic carbene (NHC) ligand like ICy, and a base such as potassium acetate (B1210297) (KOAc). nih.govresearchgate.net

Table 2: Optimized Conditions for Nickel-Catalyzed Retro-Hydroamidocarbonylation

| Parameter | Condition |

|---|---|

| Catalyst | Ni(COD)₂ (10 mol%) |

| Ligand | ICy (20 mol%) |

| Base | KOAc (3.0 equiv) |

| Additive | Mg(OAc)₂ (0.5 equiv) |

| Solvent | Cyclohexane (B81311)/Toluene |

| Temperature | 130 °C |

| Yield | 72% |

Data from the synthesis of this compound. nih.gov

Asymmetric Synthesis of this compound and its Chiral Analogs

The development of asymmetric syntheses to produce enantiomerically pure cyclic compounds is of great interest. While specific data on the asymmetric synthesis of this compound is limited in the provided results, related research on chiral analogs provides valuable insights. For example, an asymmetric synthesis of pent-3-yl (R)-6-methyl-cyclohex-1-enecarboxylate has been achieved with a key step involving a highly diastereoselective lithium amide 1,4-conjugate addition. researchgate.net This demonstrates the potential for using chiral auxiliaries and reagents to control the stereochemistry of cyclohexene ring formation.

The synthesis of chiral building blocks is crucial for the production of complex natural products. The principles demonstrated in the synthesis of related chiral cyclohexene derivatives could be adapted for the asymmetric synthesis of this compound, likely involving chiral catalysts or starting materials to induce stereoselectivity.

Enzymatic Resolution Techniques

Enzymatic kinetic resolution is a highly effective method for separating racemic mixtures of this compound. This technique utilizes the stereospecificity of enzymes, typically hydrolases or esterases, to selectively catalyze the hydrolysis of one enantiomer of the racemic ester into the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. This approach is particularly significant for producing precursors for important pharmaceuticals.

Detailed research has identified several promising biocatalysts for this transformation. An esterase from E. coli, known as BioH, was engineered to improve its selectivity. mdpi.comharvard.edu While the wild-type enzyme showed low enantioselectivity (32.3% enantiomeric excess, ee), a rationally designed mutant, Mu3, achieved a significantly higher ee of 70.9% for (S)-3-cyclohexene-1-carboxylic acid by modifying amino acid residues to modulate steric and aromatic interactions within the active site. mdpi.comharvard.edu

Further screening and mining of microbial genomes have led to even more efficient enzymes. A hydrolase-producing strain of Acinetobacter sp. (JNU9335) was found to resolve racemic this compound with high enantioselectivity. researchgate.net Optimization of the reaction, including the use of an isooctane (B107328)/aqueous biphasic system, increased the enantioselectivity factor (E value) to 36, producing the desired (S)-ester with an enantiomeric excess of 99.6% and an isolation yield of 34.7%. researchgate.net Another bacterial carboxylesterase, CarEst3, identified through genome mining, has demonstrated remarkable efficiency and high substrate tolerance, capable of resolving concentrations as high as 4.0 M (560 g/L) to yield the (S)-ester with over 99% ee. acs.org

Table 1: Enzymatic Resolution of Racemic this compound

| Enzyme/Strain | Substrate Concentration | Key Conditions | Product | Enantiomeric Excess (ee) | Enantioselectivity (E value) | Source(s) |

|---|---|---|---|---|---|---|

| E. coli BioH (Wild Type) | 40 mM | pH 8.0, 30°C | (S)-3-cyclohexene-1-carboxylic acid | 32.3% | 2.1 | mdpi.com |

| E. coli BioH (Mu3 Mutant) | 40 mM | pH 8.0, 30°C, 2.5% Tween 80 | (S)-3-cyclohexene-1-carboxylic acid | 70.9% | 7.1 | mdpi.com |

| Acinetobacter sp. JNU9335 | 1.0 M | pH 8.0, Isooctane/aqueous system | (S)-methyl cyclohex-3-ene-1-carboxylate | 99.6% | 36 | researchgate.net |

| CarEst3 | 4.0 M (560 g/L) | - | (S)-methyl cyclohex-3-ene-1-carboxylate | >99% | - | acs.org |

Chiral Catalyst-Mediated Enantioselective Synthesis

Asymmetric synthesis using chiral catalysts represents a direct approach to producing enantiomerically pure compounds, avoiding the need for resolving a racemic mixture. The Diels-Alder reaction is a primary candidate for this strategy, where a chiral Lewis acid or organocatalyst is used to control the stereochemical outcome of the cycloaddition between 1,3-butadiene and methyl acrylate.

The use of Lewis acids like BF₃, AlCl₃, and TiCl₄ to catalyze the Diels-Alder reaction between butadiene and methyl acrylate is well-established in principle. mdpi.comnih.govru.nl These catalysts function by coordinating to the carbonyl oxygen of the dienophile (methyl acrylate), which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), thereby accelerating the reaction. mdpi.com Computational studies suggest that Lewis acids catalyze the reaction primarily by reducing the Pauli repulsion between the reacting molecules rather than solely through enhancing the orbital interaction. nih.govru.nl

For an asymmetric reaction, a chiral ligand is incorporated into the Lewis acid catalyst, or a chiral organocatalyst is used. This chiral environment influences the trajectory of the approaching reactants, favoring the formation of one enantiomer over the other. While the general principle is sound, specific, high-yielding examples for the asymmetric synthesis of this compound itself are not extensively detailed in readily available literature. However, the success of asymmetric Diels-Alder reactions for similar substrates, such as the reaction of α,β-unsaturated ketones with dienes using chiral amine catalysts to achieve high endo-selectivity and enantioselectivity (up to 98% ee), demonstrates the viability of this approach. princeton.edu The development of a specific chiral catalyst system optimized for 1,3-butadiene and methyl acrylate would be a key step for applying this methodology effectively.

Table 2: Chiral Catalyst-Mediated Synthesis of Cyclohexene Derivatives (Illustrative Examples)

| Catalyst Type | Diene | Dienophile | Key Conditions | Product Type | Enantiomeric Excess (ee) | Source(s) |

|---|---|---|---|---|---|---|

| Chiral Imidazolidinone (Organocatalyst) | Alkoxy-, Amino-, Aryl-substituted dienes | α,β-Unsaturated Ketones | Amine catalyst (20 mol%) | Substituted Cyclohexenyl Ketones | 85-98% | princeton.edu |

| TiCl₄ (Lewis Acid) | 1,3-Butadiene | Chiral Cyclohexenone | 5 °C, 3.5 h | cis-Decalin derivative | >10:1 dr (diastereomeric ratio) | harvard.edu |

| Chiral Rhodium Complex | Alkenylzirconocene | 2-Cyclohexenone | (R)-BINAP ligand | 3-Alkenyl-2-methylcyclohexanone | - | mdpi.com |

Industrial-Scale Synthesis Considerations and Process Optimization

Transitioning the synthesis of this compound, particularly its chiral forms, from the laboratory to an industrial scale requires rigorous process optimization to ensure economic viability, efficiency, and sustainability. For enantioselective synthesis, the biocatalytic resolution pathway currently presents a more developed case for industrial application.

Key considerations for industrial-scale enzymatic resolution include:

Catalyst Performance and Loading: The catalyst must be robust, highly active, and stable under process conditions. The development of enzymes like CarEst3, which exhibits high tolerance to substrate concentrations up to 4.0 M (560 g/L), is a significant advancement. acs.org A high substrate-to-catalyst ratio, such as the 1400 g/g achieved with CarEst3, is crucial for minimizing catalyst cost. acs.org

Reaction Medium Engineering: The choice of solvent or reaction system is critical. The use of biphasic systems, such as an isooctane/water mixture, can enhance enantioselectivity (E value) and simplify product separation by partitioning the starting material and products into different phases. researchgate.net

Substrate Concentration and Productivity: Maximizing the amount of product generated per unit volume and time (space-time yield) is a primary goal. Processes achieving high space-time yields, like the 538 g·L⁻¹·d⁻¹ reported for the CarEst3-catalyzed resolution, are highly desirable for industrial production. acs.org

Downstream Processing: An efficient and scalable method for separating the resulting chiral acid from the unreacted chiral ester is necessary. This typically involves extraction and distillation, which must be optimized to minimize product loss and solvent waste.

For methods involving chiral Lewis acid catalysis, industrial optimization would focus on catalyst recovery and recycling, as these catalysts often contain expensive and sensitive metals and ligands. Minimizing catalyst loading while maintaining high conversion and enantioselectivity would be the central challenge.

Reactivity and Transformation Pathways of Methyl Cyclohex 3 Ene 1 Carboxylate

Electrophilic Additions to the Cyclohexene (B86901) Double Bond

The electron-rich double bond in the cyclohexene ring is susceptible to attack by electrophiles, leading to a variety of addition products. These reactions are fundamental in functionalizing the carbocyclic core of the molecule.

Halofluorination Reactions

Halofluorination, the addition of a halogen and a fluorine atom across a double bond, introduces both a halogen and the highly electronegative fluorine atom in a single step. While specific studies on methyl cyclohex-3-ene-1-carboxylate are not extensively documented in readily available literature, its reactivity can be inferred from established principles of electrophilic addition and reactions of similar substrates.

The reaction typically proceeds via an electrophilic attack of a "soft" halogen cation (like Br⁺) to form a cyclic halonium ion intermediate. This intermediate is then opened by a nucleophilic fluoride (B91410) source. Reagents such as N-bromosuccinimide (NBS) can serve as the electrophilic bromine source, while fluoride donors like triethylamine (B128534) trihydrofluoride (Et₃N·3HF) or Olah's reagent (pyridine-HF) can provide the nucleophilic fluoride. The regioselectivity of the ring-opening follows Markovnikov's rule, where the nucleophile (fluoride) attacks the more substituted carbon of the bromonium ion. The stereochemistry of the addition is typically anti, as the fluoride ion attacks the bromonium ion from the face opposite to the bromine bridge. In the context of related fluorination strategies on cyclohexene systems, reagents like Et₃N·3HF have been shown to be effective for hydrofluorination of epoxides, a related transformation for introducing fluorine and oxygen. nih.gov

Table 1: Representative Conditions for Halofluorination

| Halogen Source | Fluorine Source | Typical Solvent | Expected Product Stereochemistry |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Et₃N·3HF | Dichloromethane (CH₂Cl₂) | anti-addition |

| N-Iodosuccinimide (NIS) | Pyridine-HF | Dichloromethane (CH₂Cl₂) | anti-addition |

Catalytic Hydrogenation Pathways

Catalytic hydrogenation is a common method to reduce the carbon-carbon double bond. A key challenge in the hydrogenation of this compound is achieving chemoselectivity—reducing the alkene without affecting the ester group. Standard hydrogenation catalysts like platinum on carbon (Pt/C) or palladium on carbon (Pd/C) with molecular hydrogen (H₂) are often effective for this transformation under controlled conditions.

The selective hydrogenation of a C=C double bond in the presence of an ester is a well-established process, often achievable due to the higher reactivity of the alkene towards catalytic surfaces compared to the ester carbonyl. nih.govpageplace.de Mild conditions (low to moderate temperature and pressure) are typically employed to prevent the more forceful conditions required for ester reduction. nih.govlibretexts.org The addition of hydrogen occurs with syn stereochemistry, meaning both hydrogen atoms add to the same face of the double bond from the catalyst surface. This results in the formation of methyl cyclohexanecarboxylate.

Table 2: Catalyst Systems for Selective Alkene Hydrogenation

| Catalyst | Hydrogen Source | Typical Conditions | Product |

|---|---|---|---|

| Pd/C (5-10%) | H₂ (gas) | Methanol (B129727) or Ethanol (B145695), RT, 1-5 atm | Methyl cyclohexanecarboxylate |

| PtO₂ (Adam's catalyst) | H₂ (gas) | Ethyl acetate (B1210297), RT, 1 atm | Methyl cyclohexanecarboxylate |

| Raney Nickel | H₂ (gas) | Ethanol, RT, 1-10 atm | Methyl cyclohexanecarboxylate |

| Pt/CB (Platinum on Carbon Bead) | H₂ (in situ from MCH) | Microwave, 140°C | Methyl cyclohexanecarboxylate |

MCH = Methylcyclohexane

Epoxidation and Dihydroxylation Studies

Epoxidation involves the conversion of the alkene into an epoxide, a three-membered cyclic ether. This transformation is commonly achieved using peroxyacids, with meta-chloroperoxybenzoic acid (m-CPBA) being a frequently used reagent. The reaction is a concerted, syn-addition, where the oxygen atom is delivered to one face of the double bond, resulting in the formation of methyl 7-oxa-bicyclo[4.1.0]heptane-3-carboxylate. acs.orghokudai.ac.jporganic-chemistry.orgnih.gov

Dihydroxylation is the addition of two hydroxyl (-OH) groups across the double bond to form a diol. This can be accomplished via two main stereochemical pathways:

Syn-dihydroxylation: This method yields a cis-diol, where both hydroxyl groups are on the same face of the ring. It is typically performed using reagents like cold, dilute, basic potassium permanganate (B83412) (KMnO₄) or osmium tetroxide (OsO₄). Both reagents react via a cyclic intermediate (manganate ester or osmate ester) that forms through a syn-addition to the double bond. Subsequent hydrolysis cleaves the intermediate to give the cis-diol. To overcome the toxicity and expense of OsO₄, it is often used in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO).

Anti-dihydroxylation: This pathway produces a trans-diol, with the hydroxyl groups on opposite faces of the ring. It is a two-step process that begins with the epoxidation of the alkene as described above. The resulting epoxide is then opened via an acid-catalyzed hydrolysis. The acid protonates the epoxide oxygen, making it a better leaving group, and a water molecule attacks one of the carbons from the opposite face (anti-attack), leading to the trans-diol product. organic-chemistry.org

Table 3: Conditions for Epoxidation and Dihydroxylation

| Transformation | Reagents | Stereochemistry | Product |

|---|---|---|---|

| Epoxidation | m-CPBA in CH₂Cl₂ | Syn-addition | Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate |

| Syn-dihydroxylation | 1. OsO₄ (cat.), NMO 2. Na₂SO₃/H₂O | Syn-addition | cis-Methyl 3,4-dihydroxycyclohexane-1-carboxylate |

| Syn-dihydroxylation | KMnO₄ (cold, dilute, basic) | Syn-addition | cis-Methyl 3,4-dihydroxycyclohexane-1-carboxylate |

| Anti-dihydroxylation | 1. m-CPBA 2. H₃O⁺ | Anti-addition | trans-Methyl 3,4-dihydroxycyclohexane-1-carboxylate |

Reactions Involving the Ester Moiety

The methyl ester group is another key site for reactivity, allowing for transformations such as hydrolysis to the corresponding carboxylic acid and reduction to a primary alcohol.

Hydrolysis to 3-Cyclohexene-1-carboxylic Acid

The ester can be hydrolyzed to its parent carboxylic acid, 3-cyclohexene-1-carboxylic acid, under either acidic or basic conditions. Acid-catalyzed hydrolysis is a reversible equilibrium process, typically driven to completion by using a large excess of water. The reaction proceeds by protonation of the carbonyl oxygen, followed by nucleophilic attack of water.

Enzymatic hydrolysis offers a milder and more selective alternative. Lipases, for instance, can catalyze the hydrolysis of the ester group. This approach is particularly valuable for kinetic resolutions of racemic mixtures. For example, the lipase-catalyzed hydrolysis of racemic methyl (±)-3-cyclohexene-1-carboxylate can be used to achieve an enantiomeric separation, yielding one enantiomer as the carboxylic acid and leaving the other enantiomer as the unreacted ester.

Table 4: Methods for Ester Hydrolysis

| Method | Reagents | Typical Conditions | Product |

|---|---|---|---|

| Acid-Catalyzed | H₂SO₄ or HCl in H₂O/THF | Reflux | 3-Cyclohexene-1-carboxylic acid |

| Base-Mediated (Saponification) | 1. NaOH or KOH in H₂O/Methanol 2. H₃O⁺ workup | Reflux | 3-Cyclohexene-1-carboxylic acid |

| Enzymatic | Lipase (e.g., from Candida rugosa) | Phosphate buffer, RT | (S)- or (R)-3-Cyclohexene-1-carboxylic acid (kinetic resolution) |

Reduction to (Cyclohex-3-en-1-yl)methanol

The ester group can be reduced to a primary alcohol, yielding (cyclohex-3-en-1-yl)methanol. This transformation requires a strong reducing agent, as esters are less reactive than aldehydes or ketones.

Lithium Aluminum Hydride (LiAlH₄): This is a powerful, non-selective reducing agent capable of readily reducing esters to primary alcohols. The reaction proceeds via nucleophilic attack of a hydride ion on the ester carbonyl, followed by elimination of a methoxide (B1231860) ion to form an intermediate aldehyde, which is immediately reduced further to the primary alcohol. Under typical conditions, LiAlH₄ does not reduce isolated carbon-carbon double bonds, allowing for the chemoselective reduction of the ester in this compound.

Sodium Borohydride (B1222165) (NaBH₄): This is a milder reducing agent and is generally unreactive towards esters under standard conditions (e.g., in methanol or ethanol at room temperature). This difference in reactivity allows NaBH₄ to selectively reduce ketones or aldehydes in the presence of esters. However, the reactivity of NaBH₄ can be enhanced by using specific solvent systems (like THF/methanol at reflux) or by adding Lewis acids (e.g., LiCl, CaCl₂), which can then enable the reduction of esters. Careful selection of conditions is required to achieve the desired transformation without affecting the alkene.

Table 5: Reagents for Ester Reduction

| Reagent | Chemoselectivity | Typical Conditions | Product |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Reduces ester; generally preserves isolated C=C bond | 1. Diethyl ether or THF, 0°C to RT 2. H₃O⁺ workup | (Cyclohex-3-en-1-yl)methanol |

| Sodium Borohydride (NaBH₄) | Generally does not reduce ester under standard conditions | Methanol, RT | No reaction |

| Sodium Borohydride (NaBH₄) with additives | Can reduce ester; potential for C=C bond reduction depends on conditions | THF/Methanol, Reflux | (Cyclohex-3-en-1-yl)methanol |

Nucleophilic Substitution Reactions of the Ester Group

The ester functional group in this compound is a key site for reactivity, undergoing nucleophilic acyl substitution to yield a variety of other carboxylic acid derivatives. These transformations, which include hydrolysis, transesterification, and amidation, proceed via the characteristic addition-elimination mechanism at the electrophilic carbonyl carbon.

Hydrolysis: The ester can be readily hydrolyzed to its corresponding carboxylic acid, 3-cyclohexene-1-carboxylic acid. This reaction is typically carried out under basic conditions, for instance, by refluxing the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) in a miscible co-solvent such as methanol. academie-sciences.fr The reaction proceeds via the saponification mechanism, where the hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to expel the methoxide leaving group. A final acid workup step is required to protonate the resulting carboxylate salt and isolate the free carboxylic acid.

Transesterification: This process involves the conversion of the methyl ester into a different ester by reaction with another alcohol. Transesterification can be catalyzed by either acid or base. ontosight.ai In a base-catalyzed transesterification, an alkoxide nucleophile (e.g., ethoxide) attacks the carbonyl group, leading to the substitution of the original methoxy (B1213986) group. ontosight.ai To drive the equilibrium towards the desired product, the nucleophilic alcohol is often used as the solvent. ontosight.ai Acid-catalyzed transesterification involves protonation of the carbonyl oxygen to enhance the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. ontosight.ai Various catalysts, including zinc clusters and N-heterocyclic carbenes (NHCs), have been developed to promote efficient transesterification under mild conditions. libretexts.org

Amidation: The conversion of this compound to an amide requires reaction with ammonia (B1221849) or a primary or secondary amine. Direct reaction is often slow and requires high temperatures. More commonly, the carboxylic acid obtained from hydrolysis is converted to an amide using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.netgoogle.com These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. researchgate.netgoogle.comrsc.org

Table 1: Summary of Nucleophilic Substitution Reactions

| Reaction Type | Nucleophile | Product | Typical Conditions |

|---|---|---|---|

| Hydrolysis (Saponification) | OH⁻ | 3-Cyclohexene-1-carboxylic acid | NaOH (aq), Methanol, heat; then H₃O⁺ workup academie-sciences.fr |

| Transesterification | R'-OH | Alkyl cyclohex-3-ene-1-carboxylate | Acid (e.g., H₂SO₄) or Base (e.g., NaOR') catalyst ontosight.ai |

| Amidation | R'R''NH | N,N-Disubstituted cyclohex-3-ene-1-carboxamide (B1296590) | Typically via the carboxylic acid using coupling agents (e.g., DCC) researchgate.netgoogle.comrsc.org |

Rearrangement Reactions

Beyond the reactivity at the ester group, the unsaturated carbocyclic framework of this compound allows for various rearrangement reactions, including isomerizations of the double bond and more complex transformations leading to polycyclic systems.

Isomerization Pathways

The position of the double bond in the cyclohexene ring is not necessarily fixed and can be induced to migrate under certain conditions. The most common isomerization involves the shifting of the double bond to a thermodynamically more stable position, often in conjugation with the carbonyl group of the ester.

A notable example involves the treatment of optically active methyl (R)-3-cyclohexene-1-carboxylate with the non-nucleophilic, strong base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). academie-sciences.fr When heated in a solvent like N,N-dimethylformamide (DMF), complete racemization of the starting material is observed. academie-sciences.fr This outcome strongly suggests a reversible isomerization process. The mechanism likely involves the deprotonation of an allylic proton by DBU, generating a carbanion or an enolate-like intermediate. Reprotonation can then occur at a different position, leading to the migration of the double bond. This process can shift the double bond to the 2,3- or 1,2-positions, and subsequent reprotonation can lead back to the starting material or its enantiomer, resulting in racemization. The formation of the conjugated isomer, methyl cyclohex-2-ene-1-carboxylate, is a likely intermediate or product in this equilibrium.

Table 2: Conditions for Isomerization-Induced Racemization

| Starting Material | Reagent | Solvent | Conditions | Outcome | Reference |

|---|---|---|---|---|---|

| Methyl (R)-3-cyclohexene-1-carboxylate (97% ee) | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | N,N-Dimethylformamide (DMF) | 120°C, 18 hours | Racemized methyl 3-cyclohexene-1-carboxylate (0% ee) | academie-sciences.fr |

Unconventional Rearrangements Leading to Polycyclic Structures

The bifunctional nature of this compound, possessing both an alkene and an ester, provides the potential for intramolecular reactions that can forge new rings, leading to polycyclic architectures. While specific examples starting directly from this molecule are specialized, the reactivity of similar systems illustrates plausible pathways.

One potential pathway involves intramolecular cyclization reactions. For instance, derivatives of cyclohexene, such as cyclohexene epoxides containing an ester group, have been shown to undergo acid-catalyzed cascade cyclizations. academie-sciences.fr The epoxide, formed by oxidation of the double bond in the parent molecule, can be opened by the ester group in a transannular fashion to form bridged lactones, which are complex polycyclic structures. academie-sciences.fr

Another avenue for unconventional rearrangement involves radical-mediated processes. For example, a dual photoredox and cobalt catalysis system has been used to achieve a formal 1,3-hydrohalogenation of allyl carboxylates. acs.org This reaction proceeds through a radical intermediate that undergoes a 1,2-acyloxy migration (a type of rearrangement) before the final halogen atom transfer. acs.org Applying such a strategy to a derivative of this compound could potentially initiate a cascade of radical cyclizations and rearrangements, ultimately forming polycyclic products. The exact nature of the product would depend on the specific reaction conditions and the stereochemistry of the starting material, which dictates the feasibility of ring closures according to established principles like Baldwin's rules. libretexts.org

Mechanistic Investigations of Reactions Involving Methyl Cyclohex 3 Ene 1 Carboxylate

Reaction Mechanism Elucidation for Cycloaddition Processes

The most prominent cycloaddition reaction for synthesizing the cyclohexene (B86901) core of methyl cyclohex-3-ene-1-carboxylate is the Diels-Alder reaction. chegg.comnumberanalytics.com This [4+2] cycloaddition involves the reaction of a conjugated diene (like 1,3-butadiene) with a dienophile (like methyl acrylate). numberanalytics.comchegg.com The reaction is known for its efficiency in forming six-membered rings with high stereo- and regioselectivity. numberanalytics.com

The Diels-Alder reaction proceeds through a concerted, cyclic transition state in which the new sigma bonds are formed simultaneously. libretexts.org This transition state involves the suprafacial overlap of the π orbitals of the diene and the dienophile. pressbooks.pub For the formation of this compound, the diene (1,3-butadiene) adopts an s-cis conformation to allow for the proper alignment of its orbitals with the π orbitals of the dienophile (methyl acrylate). researchgate.net

In the transition state, the carbons at the termini of the diene (C1 and C4) and the two carbons of the alkene in the dienophile undergo rehybridization from sp² to sp³. libretexts.org This concerted process is governed by the conservation of orbital symmetry. pressbooks.pub Computational studies and experimental evidence suggest that while the reaction is concerted, the transition state may not be perfectly symmetrical, especially with unsymmetrical dienes or dienophiles. researchgate.net The geometry of the transition state is often described as a boat-like conformation, which ultimately leads to the cyclohexene product. nih.gov The nature of the substituents on both the diene and dienophile can influence the energy and structure of the transition state, affecting the reaction rate.

The stereochemistry of the Diels-Alder reaction is highly controlled. The reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product. For instance, a cis-dienophile will yield a cis-substituted cyclohexene, while a trans-dienophile will result in a trans-substituted product. pressbooks.pub This is a direct consequence of the concerted nature of the cycloaddition, where the substituents maintain their relative positions throughout the reaction. libretexts.org

Regiochemical control is also a critical aspect, particularly when both the diene and dienophile are unsymmetrical. The formation of this compound from 1,3-butadiene (B125203) and methyl acrylate (B77674) primarily yields the "ortho" product, which is the 1,2-disubstituted cyclohexene derivative. The regioselectivity is governed by the electronic effects of the substituents. The electron-withdrawing ester group of methyl acrylate influences the alignment of the reactants in the transition state to favor the formation of the major regioisomer. Lewis acid catalysts are sometimes employed to enhance both the rate and the regioselectivity of the reaction.

Mechanistic Studies of Enzymatic Hydrolysis

Enzymatic hydrolysis of this compound is a key process for producing optically active building blocks for the pharmaceutical industry. tandfonline.com Specifically, the enantioselective hydrolysis of the racemic ester yields (S)-3-cyclohexene-1-carboxylic acid, a precursor for the anticoagulant drug Edoxaban. tandfonline.com

The hydrolysis is often catalyzed by esterases, such as BioH from E. coli and CarEst3 from Acinetobacter sp. tandfonline.comacs.orgnih.gov The mechanism involves the interaction of the ester substrate with the active site of the enzyme. Molecular dynamics simulations have provided insights into these interactions. For instance, in the wild-type E. coli esterase BioH, specific amino acid residues play crucial roles in binding the substrate and facilitating catalysis. tandfonline.com

Rational design and site-directed mutagenesis have been used to improve the enzyme's enantioselectivity. In one study, a mutant of BioH (Mu3) with three mutations (L24A, W81A, and L209A) showed significantly improved selectivity for the (S)-enantiomer. tandfonline.com The substitution of tryptophan at position 81 with alanine (B10760859) (W81A) was found to disrupt a CH-π interaction with the (R)-substrate, thereby reducing the stability of the (R)-complex and increasing the relative hydrolysis rate of the (S)-substrate. tandfonline.com Furthermore, replacing bulky residues like leucine (B10760876) and tryptophan with the smaller alanine residue reduced steric hindrance, allowing for better accommodation of the (S)-substrate in the active site. tandfonline.com

Kinetic resolution is a technique used to separate enantiomers based on the differential rate of reaction of an enzyme with each enantiomer. In the case of racemic this compound, esterases preferentially hydrolyze one enantiomer, leaving the other unreacted.

The enzyme CarEst3 has been identified as highly efficient for the kinetic resolution of racemic this compound (rac-CHCM). acs.orgnih.gov It selectively hydrolyzes the (R)-enantiomer, allowing for the isolation of (S)-methyl cyclohex-3-ene-1-carboxylate. Conversely, engineered BioH enzymes show a preference for the (S)-enantiomer, leading to the production of (S)-3-cyclohexene-1-carboxylic acid. tandfonline.com The efficiency of this resolution is often measured by the enantiomeric excess (ee) of the product. For example, the Mu3 mutant of BioH increased the enantiomeric excess of the resulting acid from 32.3% (for the wild type) to 70.9%. tandfonline.com Optimization of reaction conditions, such as temperature, pH, and the use of surfactants, can further enhance the conversion rate and efficiency of the resolution. tandfonline.com

| Enzyme | Substrate | Primary Product | Key Mechanistic Finding | Reference |

| E. coli Esterase BioH (Wild Type) | Racemic this compound | (S)-3-cyclohexene-1-carboxylic acid | Moderate S-selectivity (32.3% ee). | tandfonline.com |

| BioH Mutant (Mu3) | Racemic this compound | (S)-3-cyclohexene-1-carboxylic acid | Improved S-selectivity (70.9% ee) due to modulation of steric and CH-π interactions. | tandfonline.com |

| Acinetobacter sp. Carboxylesterase (CarEst3) | Racemic this compound | (S)-methyl cyclohex-3-ene-1-carboxylate | High efficiency and substrate tolerance, yielding product with >99% ee. | acs.orgnih.gov |

Pathways of Oxidation and Reduction

The alkene and ester functionalities in this compound allow for distinct oxidation and reduction reactions.

The double bond in the cyclohexene ring can be targeted by oxidizing agents. For instance, epoxidation of related cyclohex-3-ene-1-carboxamide (B1296590) derivatives has been studied, leading to the formation of bicyclic lactones through rearrangement. acs.org A more direct oxidation of this compound can lead to the formation of 3-cyclohexene-1-carboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) can be used for this transformation. In some biological systems, cyclohex-1-ene carboxylate can be metabolized through hydration and oxidation to form 2-ketocyclohexane carboxyl-CoA. nih.gov

The ester group is susceptible to reduction. The use of strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) reduces the methyl ester to the corresponding primary alcohol, 3-cyclohexene-1-methanol. This transformation is a standard procedure in organic synthesis for converting esters to alcohols. In a related reaction, the reduction of similar tetrahydro-1H-isoindole-1,3(2H)-diones with NaBH₄ yields 6-(hydroxymethyl)-N-methyl/phenylcyclohex-3-ene-1-carboxamide derivatives. acs.orgnih.gov

| Reaction Type | Reactant | Reagent(s) | Major Product | Reference |

| Oxidation | This compound | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) | 3-Cyclohexene-1-carboxylic acid | |

| Reduction | This compound | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄) | 3-Cyclohexene-1-methanol |

Influence of Substituents on Reaction Kinetics and Selectivity

The reactivity and selectivity of this compound in various chemical transformations are significantly influenced by the presence of substituents on the cyclohexene ring or by the specific reagents and catalysts used. These substituents can exert steric and electronic effects that alter the rate of reaction (kinetics) and favor the formation of one product over another (selectivity). Research in this area has often focused on achieving stereoselectivity, particularly in the synthesis of chiral molecules that are valuable as building blocks for pharmaceuticals.

One of the most prominent areas where substituent effects have been investigated is in the enzymatic kinetic resolution of racemic this compound. This process relies on the ability of an enzyme to selectively hydrolyze one enantiomer over the other, and the efficiency of this selection is highly dependent on the enzyme's structure, which can be modified through mutations. These mutations act as "substituents" in the active site, altering the interactions with the substrate.

In a study involving the E. coli esterase BioH for the enantioselective hydrolysis of racemic methyl-3-cyclohexene-1-carboxylate, rational design through mutagenesis was employed to improve the S-enantioselectivity. tandfonline.comnih.gov The wild-type enzyme showed a modest enantiomeric excess (ee) of 32.3%. By introducing specific mutations (L24A, W81A, and L209A) in the enzyme's active site, a mutant named Mu3 was created. These changes, effectively altering the steric and electronic environment of the active site, led to a significant increase in the enantiomeric excess to 70.9%. tandfonline.comnih.govresearchgate.net This demonstrates that modifying the substituent environment of the catalyst dramatically influences the selectivity of the reaction. The conversion rate was also improved twofold under optimized conditions with the Mu3 mutant. tandfonline.comnih.gov

The following table summarizes the improvement in enantioselectivity due to the mutations in the BioH enzyme.

| Enzyme Variant | Substitutions | Enantiomeric Excess (ee) for (S)-enantiomer |

| Wild Type | None | 32.3% |

| Mu3 | L24A/W81A/L209A | 70.9% |

Data sourced from studies on the engineering of E. coli esterase BioH. tandfonline.comnih.govresearchgate.net

Further research has identified other enzymes, such as the bacterial carboxylesterase CarEst3, which exhibits high efficiency in the kinetic resolution of racemic methyl 3-cyclohexene-1-carboxylate. This enzyme can achieve an enantiomeric excess of over 99% for the (S)-enantiomer, highlighting the profound impact the specific catalytic environment has on selectivity. researchgate.net

In reactions not involving enzymes, the substituents on the cyclohexene ring itself play a crucial role. For instance, in the dual photoredox/cobalt-catalyzed hydrohalogenation of related allyl carboxylates, the steric bulk of substituents can dictate the diastereoselectivity of the product. acs.org A study on various allyl carboxylates, including non-symmetric methylcyclohexyl derivatives, found that a significant steric difference between substituents on the ester, such as a tert-butyl group versus a methyl group, resulted in a diastereomeric ratio of 4.1:1. acs.org While this example does not use this compound as the starting material, it illustrates the principle that the size and nature of substituents can create a facial bias in the approach of reagents, thereby controlling the stereochemical outcome.

The influence of substituents on selectivity is also evident in the dehydrogenative aromatization of cyclohexenone derivatives, which are structurally related to this compound. The choice of substituents on both the cyclohexenone ring and the nucleophile can direct the reaction towards different products, such as m-phenylenediamines or enaminones. acs.orgacs.org This highlights the delicate interplay of electronic and steric factors in determining the reaction pathway.

Applications of Methyl Cyclohex 3 Ene 1 Carboxylate in Advanced Organic Synthesis

Chiral Building Block Applications

The presence of a stereogenic center at the C1 position of the cyclohexene (B86901) ring makes methyl cyclohex-3-ene-1-carboxylate a valuable chiral synthon. Access to enantiomerically pure forms of this compound and its derivatives is crucial for the synthesis of single-enantiomer drugs and other complex chiral molecules.

The enantioselective synthesis of 3-cyclohexene-1-carboxylic acid and its derivatives is of significant importance, primarily due to their role as precursors for prominent pharmaceuticals. A key application is in the synthesis of the anticoagulant drug Edoxaban, which requires the (S)-enantiomer of 3-cyclohexene-1-carboxylic acid.

Biocatalysis has emerged as a green and efficient alternative to traditional chemical synthesis for obtaining these enantiopure compounds. One notable method is the kinetic resolution of racemic this compound using enzymes. For instance, the E. coli esterase BioH has been engineered to improve its S-enantioselectivity in the hydrolysis of the racemic ester. Through combinatorial modulation of steric and aromatic interactions within the enzyme's active site, a mutant was developed that significantly enhanced the enantiomeric excess (ee) of the desired (S)-acid.

| Enzyme Variant | Enantiomeric Excess (ee) of (S)-acid |

|---|---|

| Wild Type | 32.3% |

| Engineered Mutant (Mu3) | 70.9% |

This enzymatic approach provides a more environmentally benign pathway to chiral precursors, avoiding the complex procedures and significant waste associated with chemical resolution methods.

Beyond its direct use in specific drug syntheses, the chiral cyclohexene framework of this compound is a versatile scaffold for constructing more complex chiral molecules. The double bond and the carboxylate group offer multiple points for stereocontrolled functionalization, enabling the synthesis of diverse and intricate molecular architectures.

An important application is in the synthesis of carbocyclic nucleoside analogues, where the cyclohexene ring mimics the furanose sugar moiety of natural nucleosides. Starting from racemic 3-cyclohexene-1-carboxylic acid, a series of cis-substituted cyclohexenyl and cyclohexanyl nucleosides, incorporating purine and pyrimidine bases, have been synthesized. nih.gov These compounds have shown potential as antiviral agents, demonstrating the utility of the cyclohexene scaffold in designing bioactive molecules. nih.govnih.gov

Furthermore, the principles of chiral pool synthesis, which utilizes readily available enantiopure natural products, can be applied to derivatives of cyclohexene. For example, R-(-)-carvone, a natural terpene with a related cyclohexene structure, has been used as a starting material for the stereospecific synthesis of both enantiomers of cyclohexenylguanine, which exhibit potent anti-herpesvirus activity. nih.gov This highlights the potential of chiral cyclohexene derivatives to serve as foundational elements in the total synthesis of complex natural products and their analogues. elsevierpure.comnih.gov

Precursor in Pharmaceutical Synthesis

This compound and its corresponding carboxylic acid are key intermediates in the synthesis of a range of pharmaceutical agents, owing to their ability to be elaborated into complex, biologically active structures.

One of the most significant applications of enantiomerically pure 3-cyclohexene-1-carboxylic acid is as a crucial starting material for the synthesis of Edoxaban. Edoxaban is an oral, direct factor Xa inhibitor used for the prevention and treatment of thrombotic diseases. The synthesis of this complex molecule relies on the precise stereochemistry of the cyclohexene ring to establish the correct spatial arrangement of the pharmacophoric groups. The (1S)-3-cyclohexene-1-carboxylic acid is the specific enantiomer required for the synthesis of the active pharmaceutical ingredient.

Derivatives of cyclohexene carboxylic acid have been investigated for their potential as anti-inflammatory and antimicrobial agents. Research has shown that new amidrazone derivatives incorporating a cyclohexene carboxylic acid moiety exhibit interesting biological activities.

In one study, a series of novel compounds were synthesized and evaluated for their anti-inflammatory and antimicrobial properties. Some of these derivatives demonstrated significant antiproliferative activity and were found to inhibit the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-10.

| Bacterial Strain | Minimal Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | Bacteriostatic |

| Mycobacterium smegmatis | Bacteriostatic |

Another derivative, compound 2b, was found to selectively inhibit the growth of Yersinia enterocolitica with a MIC value of 64 µg/mL. Additionally, some synthesized cyclohexene carboxylic acid derivatives have been investigated for their potential as antitumor agents. researchgate.net

The utility of this compound and its derivatives extends to the synthesis of other important bioactive compounds, including antiviral drugs. 3-Cyclohexene-1-carboxylic acid has been identified as a precursor in an alternative synthesis of Oseltamivir, a widely used antiviral medication for the treatment and prevention of influenza A and B. mdpi.com

Furthermore, as mentioned in section 5.1.2, the cyclohexene scaffold is a valuable mimic of the sugar moiety in nucleosides. This has led to the synthesis of a variety of cyclohexenyl nucleosides with potential antiviral activity against a range of viruses, including herpes simplex virus (HSV-1, HSV-2), varicella-zoster virus (VZV), and cytomegalovirus (CMV). nih.govnih.govacs.orgresearchgate.net The synthesis of these antiviral agents from (rac)-3-cyclohexene-1-carboxylic acid underscores the importance of this chemical entity as a versatile intermediate in the development of diverse therapeutic agents. nih.gov

Role in Natural Product Synthesis

This compound and its structural motifs are valuable synthons in the intricate field of natural product synthesis. The cyclohexene ring system provides a versatile scaffold that can be elaborated into more complex molecular architectures found in a variety of biologically active compounds.

Precursor for Specific Natural Product Fragments (e.g., Prograf)

While the core structure of this compound is a recurring motif in synthetic chemistry, its direct application as a starting material for the total synthesis of the immunosuppressant drug Prograf (tacrolimus) is not extensively documented in publicly available scientific literature. The complex macrocyclic structure of Prograf is primarily biosynthesized by the bacterium Streptomyces tsukubensis. Total synthesis routes of this complex molecule are multi-step sequences that often rely on different starting materials.

However, the broader class of cyclohexene derivatives plays a crucial role in the synthesis of various natural product fragments. The strategic functionalization of the cyclohexene ring allows for the introduction of stereocenters and diverse chemical handles necessary for building complex natural products.

Synthesis of Perfume Materials and Flavorants

The pleasant, often fruity and sweet, aroma of many esters of cyclohexene carboxylic acids makes them valuable components in the fragrance and flavor industry. This compound itself and its derivatives are utilized to impart specific scent profiles to a wide range of consumer products. The characteristic odor is a result of the molecule's specific size, shape, and functional groups, which interact with olfactory receptors.

The synthesis of these fragrance compounds often employs the Diels-Alder reaction, a powerful tool for the formation of six-membered rings. For instance, the reaction between a diene, such as 1,3-butadiene (B125203), and a dienophile, like methyl acrylate (B77674), yields the cyclohexene ring structure. This reaction is highly valued for its atom economy and stereoselectivity.

| Compound | Odor Profile | Typical Synthetic Route |

|---|---|---|

| This compound | Fruity, sweet | Diels-Alder reaction of 1,3-butadiene and methyl acrylate |

| Ethyl cyclohex-3-ene-1-carboxylate | Fruity, pineapple-like | Diels-Alder reaction of 1,3-butadiene and ethyl acrylate |

| Allyl cyclohex-3-ene-1-carboxylate | Fruity, green | Esterification of cyclohex-3-ene-1-carboxylic acid with allyl alcohol |

Derivatization and Functionalization Strategies

The chemical versatility of this compound stems from the presence of two key functional groups: the carbon-carbon double bond within the cyclohexene ring and the methyl ester group. These sites allow for a wide array of chemical transformations, enabling the synthesis of a diverse range of derivatives.

Introduction of Diverse Functional Groups

The alkene functionality of the cyclohexene ring is a prime site for various addition and oxidation reactions. These reactions can introduce a wide range of functional groups, significantly altering the molecule's physical and chemical properties.

Key functionalization reactions include:

Epoxidation: The double bond can be converted to an epoxide using peroxy acids. This epoxide is a versatile intermediate that can be opened by various nucleophiles to introduce hydroxyl and other functional groups.

Diels-Alder Reaction: The double bond can act as a dienophile in Diels-Alder reactions with conjugated dienes, leading to the formation of bicyclic systems.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond yields dihalogenated derivatives.

Hydroboration-Oxidation: This two-step process allows for the anti-Markovnikov addition of a hydroxyl group across the double bond.

The ester group can also be readily transformed. Saponification with a base will yield the corresponding carboxylic acid, which can then be converted to other derivatives such as acid chlorides, amides, and other esters.

| Reaction | Reagents | Functional Group Introduced |

|---|---|---|

| Epoxidation | m-CPBA | Epoxide |

| Diels-Alder | 1,3-Butadiene | Fused six-membered ring |

| Bromination | Br₂ | Vicinal dibromide |

| Hydroboration-Oxidation | 1. BH₃·THF, 2. H₂O₂, NaOH | Hydroxyl group |

| Saponification | NaOH, H₂O | Carboxylic acid |

Preparation of Protected Intermediates (e.g., Boc-amino derivatives)

In the synthesis of more complex molecules, particularly pharmaceuticals, it is often necessary to introduce and protect certain functional groups. The cyclohexene scaffold of this compound can be functionalized to include amino groups, which are then often protected to prevent unwanted side reactions in subsequent synthetic steps.

A common protecting group for amines is the tert-butoxycarbonyl (Boc) group. For instance, 1-(Boc-amino)-4-methyl-cyclohex-3-ene-1-carboxylic acid is a valuable intermediate in organic synthesis and pharmaceutical research. acs.org This compound serves as a building block for the synthesis of peptides and other bioactive compounds. acs.org The Boc group is stable under a variety of reaction conditions but can be easily removed under acidic conditions when desired.

The synthesis of such protected amino acid derivatives often involves multi-step sequences starting from related cyclohexene precursors. These strategies highlight the importance of this compound as a foundational structure for creating more complex and functionally rich molecules for advanced applications.

Applications in Agrochemical and Polymer Synthesis

The utility of this compound and its derivatives extends beyond pharmaceuticals and fragrances into the realms of agrochemicals and polymer science.

Cyclohexene derivatives have been investigated for their potential biological activity, which is a key aspect in the development of new agrochemicals. The core structure can be modified to interact with specific biological targets in pests or plants. Research in this area explores how different functionalizations of the cyclohexene ring can lead to compounds with herbicidal, insecticidal, or fungicidal properties.

In the field of polymer chemistry, this compound can serve as a monomer or a precursor to monomers for polymerization reactions. The double bond in the cyclohexene ring can participate in polymerization processes such as ring-opening metathesis polymerization (ROMP). Furthermore, the ester functionality can be utilized in the synthesis of polyesters. The incorporation of the cyclohexene ring into a polymer backbone can impart specific properties to the resulting material, such as altered thermal stability, rigidity, and chemical resistance. Additionally, this compound can be used in the formulation of coatings and plasticizers, where it can improve film formation and flexibility. nbinno.com

Advanced Spectroscopic and Chromatographic Characterization of Methyl Cyclohex 3 Ene 1 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For methyl cyclohex-3-ene-1-carboxylate, ¹H and ¹³C NMR provide a wealth of information regarding the cyclohexene (B86901) ring's geometry, the positioning of the ester group, and the stereochemical relationships between different protons.

Elucidation of Cyclohexene Ring Geometry and Conformation

The cyclohexene ring in this compound adopts a half-chair conformation. This is evident from the chemical shifts and coupling patterns observed in the ¹H NMR spectrum. The olefinic protons (H-3 and H-4) typically resonate in the downfield region, around 5.7 ppm, due to the deshielding effect of the double bond. The allylic protons (at C-2 and C-5) and the aliphatic protons (at C-6 and C-1) appear at higher fields. docbrown.infochemicalbook.com The symmetry of the cyclohexene molecule can lead to fewer distinct signals than the total number of protons or carbons might suggest. docbrown.infodocbrown.info

Dynamic NMR experiments can reveal energy barriers for ring interconversion processes, such as the boat-to-boat flip of the cyclohexene ring. acs.org For substituted cyclohexene derivatives, the conformation can be influenced by the nature and position of the substituents.

Determination of Ester Group Positioning and Stereochemistry

The position of the methyl carboxylate group is confirmed by the characteristic signals in both ¹H and ¹³C NMR spectra. The methyl protons of the ester group typically appear as a sharp singlet around 3.7 ppm. The carbonyl carbon of the ester group gives a signal in the ¹³C NMR spectrum in the range of 170-180 ppm. The proton at C-1, to which the ester group is attached, will show a distinct chemical shift and coupling pattern depending on its axial or equatorial orientation.

The stereochemistry of substituted derivatives, such as the relative orientation of the ester group and other substituents on the ring, can be determined through techniques like Nuclear Overhauser Effect (NOE) spectroscopy. NOE experiments can establish through-space proximity between protons, helping to assign relative stereochemistry. acs.org For chiral derivatives, the use of chiral shift agents in NMR can help to distinguish between enantiomers and determine enantiomeric purity. nih.gov

Coupling Constant Analysis for Structural Details

The magnitude of the vicinal coupling constants (³J) between adjacent protons provides detailed information about the dihedral angles between them, as described by the Karplus equation. reddit.commiamioh.edu This analysis is crucial for confirming the half-chair conformation of the cyclohexene ring and determining the relative orientation of substituents.

For instance, the coupling constants between the proton at C-1 and the adjacent protons at C-2 and C-6 will differ depending on whether the ester group is in an axial or equatorial position. These coupling constants, along with those between the olefinic and allylic protons, provide a detailed picture of the molecule's three-dimensional structure. In some cases, long-range coupling over more than three bonds can also be observed in rigid cyclic systems, providing further structural constraints. reddit.com

Table 1: Representative ¹H NMR Data for Cyclohexene Derivatives

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Olefinic | ~5.7 | m | - |

| Allylic | ~2.0 | m | - |

| Aliphatic | ~1.6 | m | - |

Note: The exact chemical shifts and coupling constants will vary depending on the specific substitution pattern and solvent used. docbrown.infochemicalbook.com

Table 2: Representative ¹³C NMR Data for Cyclohexene Derivatives

| Carbon | Chemical Shift (ppm) |

| C=C | 125-130 |

| C-O | 170-180 |

| Allylic CH₂ | 25-35 |

| Aliphatic CH₂ | 20-30 |

Note: The chemical shifts are approximate and can be influenced by substituents. docbrown.info

Mass Spectrometry Techniques

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Determination